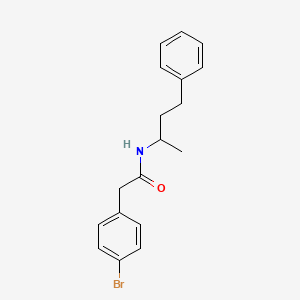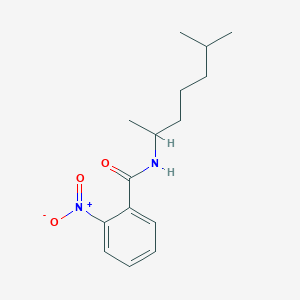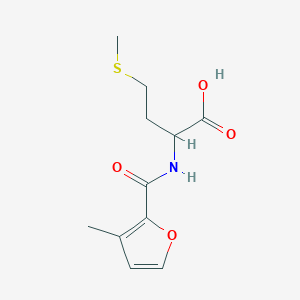
2-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acetamide is a chemical compound that belongs to the family of amides. This compound is also known as Bromadol or BDPC. It was first synthesized in the late 1970s by a team of researchers at Boehringer Ingelheim. The compound has been studied for its potential use as an analgesic and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acetamide is not fully understood. However, it is believed to act as a potent mu-opioid receptor agonist. This receptor is involved in the regulation of pain, reward, and addiction. The compound has also been shown to have affinity for the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria and addiction. In addition, it has been shown to have antitumor activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acetamide in lab experiments include its potent analgesic effects and its potential use as a treatment for opioid addiction. However, its potential for producing addiction and respiratory depression make it a challenging compound to work with.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acetamide. These include:
1. Further studies on its potential use as an analgesic and treatment for opioid addiction.
2. Studies on its mechanism of action and its interaction with the mu, delta, and kappa opioid receptors.
3. Studies on its potential use as a treatment for cancer.
4. Development of safer and more effective analogs of the compound with reduced potential for addiction and respiratory depression.
Conclusion:
This compound is a chemical compound with potential use as an analgesic and treatment for opioid addiction. Its mechanism of action involves activation of the mu-opioid receptor. The compound has also been shown to have antitumor activity in vitro and in vivo. Future research directions include further studies on its potential therapeutic uses and development of safer and more effective analogs.
Scientific Research Applications
The potential use of 2-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acetamide as an analgesic has been studied extensively in preclinical models. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. The compound has also been studied for its potential use as a treatment for opioid addiction. In addition, it has been shown to have antitumor activity in vitro and in vivo.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-14(7-8-15-5-3-2-4-6-15)20-18(21)13-16-9-11-17(19)12-10-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDEUXHAZQAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3979590.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3979626.png)
![(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide](/img/structure/B3979630.png)

![4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3979646.png)
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diisopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3979664.png)
![methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3979672.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3979675.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3979678.png)
![2-{4-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]piperazin-1-yl}phenol](/img/structure/B3979683.png)
![3,4-dimethoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979685.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)butanamide](/img/structure/B3979687.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]butanoic acid](/img/structure/B3979691.png)
